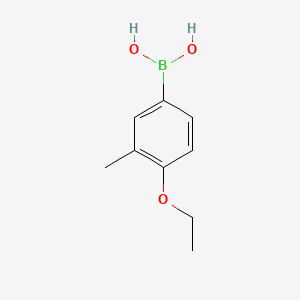
5-甲基吡啶-3-磺酸
描述
5-Methylpyridine-3-sulfonic acid is a chemical compound with the CAS Number 4808-70-2 . It has a molecular weight of 173.19 and its IUPAC name is 5-methyl-3-pyridinesulfonic acid . It is a white to yellow powder or crystals .
Synthesis Analysis
The synthesis of pyridine-3-sulfonic acids, including 5-methylpyridine-3-sulfonic acid, can be achieved by oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, replacement of chlorine by a sulpho group, followed by reduction to pyridine-3-sulphonic acid .Molecular Structure Analysis
The InChI code for 5-methylpyridine-3-sulfonic acid is 1S/C6H7NO3S/c1-5-2-6(4-7-3-5)11(8,9)10/h2-4H,1H3,(H,8,9,10) .Physical And Chemical Properties Analysis
5-Methylpyridine-3-sulfonic acid is a white to yellow powder or crystals .科学研究应用
Application 1: Heterogeneous Acid-Catalyzed Organic Transformations
- Summary of Application : Sulfonic acid derivatives immobilized on inorganic supports such as silica, periodic mesoporous silica, magnetic nanoparticles, metal organic frameworks, KIT-6, ZSM-5, MCM-41, bentonite, boehmite, clay, and other inorganic supports via organic linker are used in the acceleration of organic transformation .
- Methods of Application : The preparation of these inorganic supports involves the immobilization of sulfonic acid derivatives on the supports. This is followed by their application in accelerating organic transformations .
- Results or Outcomes : The use of these heterogeneous acid catalysts has led to significant reductions in environmental impact due to the possibility of recovering and recycling the solids .
Application 2: Surface Functionalization of Porous Materials
- Summary of Application : Surface functionalization of porous materials with sulfonic acid (SO3H) groups is of particular interest in applications involving ion exchange, acidic catalysis, and proton conduction .
- Methods of Application : Macro-mesoporous silica monoliths are ideal support structures for these applications. They combine advection-dominated mass transport in the macropores with short diffusion lengths and a large surface area (available for functionalization) in their mesoporous skeleton .
- Results or Outcomes : The macropore size, specific surface area, and coverage with SO3H groups can be easily adjusted in this synthesis route. The hybrid monoliths have a substantially narrower mesopore size distribution than conventional sol–gel materials .
Application 3: Catalytic Applications
- Summary of Application : Sulfonic acid derivatives are used in catalysis, particularly in accelerating organic transformations .
- Methods of Application : These catalysts are immobilized on inorganic supports such as silica, periodic mesoporous silica, magnetic nanoparticles, metal organic frameworks, and other inorganic supports via an organic linker .
- Results or Outcomes : The use of these heterogeneous acid catalysts has led to significant reductions in environmental impact due to the possibility of recovering and recycling the solids .
Application 4: Molecular Simulations
- Summary of Application : Sulfonic acid derivatives like “5-methylpyridine-3-sulfonic Acid” can be used in molecular simulations .
- Methods of Application : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .
- Results or Outcomes : These simulations can provide valuable insights into the behavior of these molecules in different environments .
Application 5: Synthesis of Pyridine-3-Sulfonyl Chlorides
- Summary of Application : The synthesis of several substituted pyridine-3-sulfonyl chlorides, -sulfonic acids, and -sulfonyl amides .
- Methods of Application : The synthesis involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides .
- Results or Outcomes : The synthesized pyridine-3-sulfonyl chlorides were converted to pyridine-3-sulfonic acids and -sulfonyl amides .
Application 6: Sulfonic Acid Functionalized Hierarchical Silica Monoliths
- Summary of Application : Surface functionalization of porous materials with sulfonic acid (SO3H) groups is of particular interest in applications involving ion exchange, acidic catalysis, and proton conduction .
- Methods of Application : Macro-mesoporous silica monoliths are ideal support structures for these applications .
- Results or Outcomes : The macropore size, specific surface area, and coverage with SO3H groups can be easily adjusted in this synthesis route .
安全和危害
属性
IUPAC Name |
5-methylpyridine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-5-2-6(4-7-3-5)11(8,9)10/h2-4H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCQNEIFBBBMQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376233 | |
| Record name | 5-methylpyridine-3-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methylpyridine-3-sulfonic Acid | |
CAS RN |
4808-70-2 | |
| Record name | 5-Methyl-3-pyridinesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4808-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methylpyridine-3-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHYL-3-PYRIDINESULFONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















